molecular formula C19H22O6 B1230893 Alectrol

Alectrol

Cat. No.: B1230893
M. Wt: 346.4 g/mol
InChI Key: FIKOOQXJBAJJSE-YTQTXRHFSA-N
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Description

The compound “Alectrol” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including a hydroxy group, a furan ring, and a tetrahydroindeno-furanone core, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting from readily available starting materials. A possible synthetic route could include the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor, such as a 2,5-diketone, under acidic or basic conditions.

    Introduction of the hydroxy group: This step may involve the selective oxidation of a precursor molecule using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

    Formation of the tetrahydroindeno-furanone core: This can be accomplished through a series of cyclization and reduction reactions, using reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.

    Reduction: The furan ring can be reduced to a tetrahydrofuran ring using reducing agents like LAH or NaBH4.

    Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LAH, NaBH4

    Substitution: SOCl2, PBr3

Major Products Formed

    Oxidation: Formation of a carbonyl compound

    Reduction: Formation of a tetrahydrofuran ring

    Substitution: Formation of halogenated derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

Biology

In biology, the compound may exhibit interesting biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers can study its interactions with biological targets and pathways to develop new therapeutic agents.

Medicine

In medicine, the compound could be investigated for its potential as a drug candidate. Its multiple functional groups and unique structure may allow it to interact with various molecular targets, leading to the development of new treatments for diseases.

Industry

In industry, the compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique reactivity and functional groups make it a valuable starting material for various industrial processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it exhibits antimicrobial activity, it may inhibit the growth of bacteria by targeting essential enzymes or disrupting cell membrane integrity. If it has anticancer properties, it may induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Alectrol
  • This compound

Uniqueness

The uniqueness of this compound lies in its complex structure, which includes multiple functional groups and a fused ring system

Properties

Molecular Formula

C19H22O6

Molecular Weight

346.4 g/mol

IUPAC Name

(3E,3aR,8bS)-8a-hydroxy-8,8-dimethyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-5,6,7,8b-tetrahydro-3aH-indeno[1,2-b]furan-2-one

InChI

InChI=1S/C19H22O6/c1-10-7-14(24-16(10)20)23-9-13-12-8-11-5-4-6-18(2,3)19(11,22)15(12)25-17(13)21/h7-9,12,14-15,22H,4-6H2,1-3H3/b13-9+/t12-,14-,15+,19?/m1/s1

InChI Key

FIKOOQXJBAJJSE-YTQTXRHFSA-N

Isomeric SMILES

CC1=C[C@@H](OC1=O)O/C=C/2\[C@H]3C=C4CCCC(C4([C@H]3OC2=O)O)(C)C

SMILES

CC1=CC(OC1=O)OC=C2C3C=C4CCCC(C4(C3OC2=O)O)(C)C

Canonical SMILES

CC1=CC(OC1=O)OC=C2C3C=C4CCCC(C4(C3OC2=O)O)(C)C

Synonyms

alectrol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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